molecular formula C18H17N5O3S3 B2809825 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 877655-69-1

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2809825
CAS RN: 877655-69-1
M. Wt: 447.55
InChI Key: IAOCQBPXJPYSBA-UHFFFAOYSA-N
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Description

The compound “2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Scientific Research Applications

Kinase Inhibition

The compound has been investigated as a potential Threonine Tyrosine Kinase (TTK) inhibitor . TTK plays a crucial role in cell division and has implications in cancer and other diseases. The representative compound 5o exhibited strong binding affinity (Kd value of 0.15 nM) but was less potent against a panel of 402 wild-type kinases at 100 nM.

Chronic Obstructive Pulmonary Disease (COPD) Research

Accumulated evidence suggests that PI3Kδ (a phosphoinositide 3-kinase isoform) plays a critical role in chronic obstructive pulmonary disease (COPD) . The compound’s interactions with PI3Kδ may hold promise for developing novel therapies for COPD.

Synthetic Methodology

The synthesis of this compound involves interesting chemistry, including the formation of thieno[3,2-d]pyrimidine rings. Researchers have explored efficient routes for its preparation .

Computational Modeling and Molecular Dynamics

Computational studies, including molecular dynamics simulations, can provide insights into the compound’s binding modes, stability, and interactions with target proteins.

properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S3/c1-10-21-22-17(29-10)20-14(24)9-28-18-19-13-6-7-27-15(13)16(25)23(18)11-4-3-5-12(8-11)26-2/h3-5,8H,6-7,9H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOCQBPXJPYSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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